N-benzyl-2-chlorobutanamide
Description
Contextualization within Amide Chemistry and Organohalogen Compounds
N-benzyl-2-chlorobutanamide is characterized by two key functional groups: an amide and an organohalogen. The amide group, consisting of a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide and protein chemistry and imparts specific reactivity and structural properties to the molecule. The presence of a chlorine atom on the aliphatic chain categorizes it as an organohalogen compound. This class of compounds is widespread in both natural and synthetic chemistry, with the halogen atom often serving as a reactive site for various chemical transformations. rammohancollege.ac.in
The reactivity of this compound is influenced by the interplay between the amide and the chloro-substituent. Compared to its brominated and iodinated analogs, this compound is generally less reactive in nucleophilic substitution reactions due to the higher bond strength of the carbon-chlorine bond. smolecule.com This reduced reactivity can be advantageous in synthetic chemistry, allowing for more controlled and selective reactions.
Significance as a Precursor and Synthetic Intermediate in Organic Synthesis
The primary significance of this compound in academic research lies in its role as a precursor and synthetic intermediate. The chlorine atom at the second position of the butanamide chain is a leaving group, making the compound susceptible to nucleophilic substitution. rammohancollege.ac.in This allows for the introduction of various functional groups at this position, leading to the synthesis of a diverse range of derivatives.
While specific research on this compound as a precursor is not as extensively documented as for its bromo-analog, the principles of its reactivity are well-established in organic chemistry. For instance, the synthesis of related compounds, such as N-(benzothiazol-2-yl)-4-chlorobutanamide, is achieved through the acylation of an amine with 4-chlorobutanoyl chloride. mdpi.com A similar approach, reacting benzylamine (B48309) with 2-chlorobutanoyl chloride, represents a plausible synthetic route to this compound.
The derivatives of this compound are of interest in medicinal chemistry. For example, research on related N-benzylamide structures has shown that modifications can lead to compounds with inhibitory activity against GABA transporters (mGATs). nih.gov Specifically, derivatives of the N-benzylamide structure have been shown to selectively inhibit certain GABA transporter subtypes, suggesting potential applications in the study of neurological conditions.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chlorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGWHVLXMSAXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Pathways for N Benzyl 2 Chlorobutanamide
Direct Synthesis Approaches
Direct synthesis methods focus on the construction of the target molecule without the primary intention of controlling stereochemistry, typically resulting in a racemic mixture.
Amidation Reactions of 2-Chlorobutanoyl Chloride with Benzylamine (B48309)
The most straightforward method for synthesizing N-benzyl-2-chlorobutanamide is the nucleophilic acyl substitution reaction between 2-chlorobutanoyl chloride and benzylamine. This reaction is a classic example of amide bond formation from an acid chloride. commonorganicchemistry.comhud.ac.uk
The process involves the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 2-chlorobutanoyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. hud.ac.uk The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity, followed by warming to room temperature. hud.ac.uk

Table 1: Typical Reaction Conditions for Amidation
| Parameter | Condition | Purpose |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a medium for the reaction. |
| Base | Triethylamine (TEA), Pyridine | Scavenges the HCl byproduct. hud.ac.uk |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. hud.ac.uk |
| Workup | Aqueous wash, extraction, and purification | Isolates the final product. |
Alternative Chlorination Strategies for Butanamide Derivatives
An alternative route involves the direct α-chlorination of a precursor, N-benzylbutanamide. This approach requires the selective introduction of a chlorine atom at the C2 position of the butanamide backbone. This can be achieved through the formation of an enolate or enol intermediate, followed by reaction with an electrophilic chlorine source.
Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The reaction is often initiated by a base to generate the enolate or by radical initiators under photochemical conditions. For instance, treatment of N-benzylbutanamide with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with a chlorine source like hexachloroethane, can yield the desired α-chloroamide. Visible light-mediated protocols using reagents like N,N-dichloroacetamide have also been developed for the α-chlorination of similar substrates. mdpi.com
Table 2: Comparison of Chlorinating Agents for α-Chlorination
| Chlorinating Agent | Abbreviation | Typical Conditions | Notes |
| N-Chlorosuccinimide | NCS | Base (e.g., LDA) or radical initiator (AIBN) | Common and versatile reagent. |
| Sulfuryl Chloride | SO₂Cl₂ | Radical initiator or heat | Can be aggressive; may lead to side products. |
| Hexachloroethane | C₂Cl₆ | Strong base (e.g., LDA) | Used as a chlorine source for enolates. |
| N,N-Dichloroacetamide | - | Visible light irradiation | Offers a metal-free alternative. mdpi.com |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Because this compound contains a stereocenter at the C2 position, methods that can selectively produce a single enantiomer are of significant interest. Enantioenriched α-haloamides are valuable intermediates in the synthesis of various chiral molecules for the pharmaceutical and agrochemical industries. nih.gov Stereoselective strategies employ chiral influences to direct the formation of the desired stereoisomer.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
A potential pathway for the asymmetric synthesis of this compound involves using an Evans oxazolidinone auxiliary. williams.edu The synthesis would proceed in several steps:
Acylation: The chiral oxazolidinone is acylated with butanoyl chloride to form an N-acyl oxazolidinone.
Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., sodium bis(trimethylsilyl)amide) to form a rigid, chelated (Z)-enolate. williams.edu
Diastereoselective Chlorination: The enolate reacts with an electrophilic chlorine source. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the chlorinating agent to approach from the less sterically hindered face, thereby creating the new stereocenter with high diastereoselectivity. williams.edu
Auxiliary Cleavage: The chiral auxiliary is cleaved, for instance, via hydrolysis to yield the chiral 2-chlorobutanoic acid, which can then be coupled with benzylamine to furnish the final product, this compound.
Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, have also been used effectively in asymmetric alkylation and related reactions to generate α-substituted carbonyl compounds with high stereocontrol. nih.govresearchgate.net
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Class | Typical Application | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | Asymmetric Aldol & Alkylation Reactions | Often >95:5 |
| (1S,2S)-Pseudoephedrine | Amino Alcohol | Asymmetric Alkylation of Amides | Often >95:5. nih.gov |
| (2R)-Bornane-10,2-sultam | Camphorsultam | Asymmetric Diels-Alder & Michael Additions | Often >90:10 |
Application of Asymmetric Catalysis in Alpha-Haloamide Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Catalytic enantioselective substitution of racemic α-halo carbonyl compounds is a direct route to enantioenriched products. acs.org
For the formation of α-chloroamides, this could involve the asymmetric chlorination of an N-benzylbutanamide-derived enolate using a chiral catalyst. For example, a chiral Lewis acid or a chiral phase-transfer catalyst could coordinate to the substrate or a reagent, creating a chiral environment that biases the reaction toward one enantiomer. While direct catalytic asymmetric α-chlorination of amides is challenging, related transformations like asymmetric α-arylation and α-allylation have been achieved using chiral aldehyde catalysts. rsc.org
Enzyme-Catalyzed Resolutions and Biotransformations
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. acs.org For producing enantiopure this compound, two primary enzymatic strategies can be considered: dynamic kinetic resolution and direct asymmetric synthesis.
Kinetic Resolution: In this approach, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, a racemic mixture of this compound could be treated with a stereoselective amidase or dehalogenase. The enzyme might, for instance, hydrolyze the (R)-enantiomer to (R)-2-hydroxy-N-benzylbutanamide, leaving the (S)-enantiomer of this compound unreacted and in high enantiomeric purity. This method is effective but has a maximum theoretical yield of 50% for a single enantiomer.
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, kinetic resolution can be combined with in-situ racemization of the starting material. As the enzyme consumes one enantiomer, a racemization catalyst (chemical or enzymatic) converts the remaining, unwanted enantiomer into the desired one, allowing for a theoretical yield of up to 100%. nih.gov
Asymmetric Biotransformation: A more advanced approach involves using an engineered enzyme to directly synthesize the desired chiral α-chloroamide from a prochiral precursor. nih.gov For example, recent research has shown that evolved flavin-dependent "ene"-reductases can catalyze the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with excellent yield and enantioselectivity. nih.govnih.govfigshare.com Such a photoenzymatic strategy could potentially be adapted for the synthesis of this compound. princeton.edudocumentsdelivered.com
Table 4: Enzymatic Approaches for Chiral α-Haloamide Synthesis
| Method | Description | Key Enzyme Classes | Advantage |
| Kinetic Resolution | Selective transformation of one enantiomer from a racemic mix. | Lipases, Dehalogenases, Amidases | High enantioselectivity. mdpi.com |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization. | Amidases + Racemases | Theoretical yield up to 100%. nih.gov |
| Asymmetric Synthesis | Direct formation of one enantiomer from a prochiral substrate. | Ene-reductases, Halogenases | High atom economy and stereocontrol. nih.gov |
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. Modifications can be systematically introduced at three primary locations: the halogenated carbon, the butanamide backbone, and the N-benzyl group. Furthermore, the inherent reactivity of the scaffold can be harnessed to construct more complex heterocyclic systems through intramolecular reactions.
Modification at the Halogenated Position via Nucleophilic Substitution Reactions
The chlorine atom at the C-2 position of the butanamide chain is an electrophilic center, making it susceptible to nucleophilic substitution. This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a straightforward method for introducing diverse functional groups. The reaction typically proceeds via an S\N2 mechanism, although S\N1 pathways can be involved, particularly with substrates that can stabilize a carbocation.
Common nucleophiles employed in these reactions include other halides, oxygen-based nucleophiles (e.g., hydroxides, alkoxides), nitrogen-based nucleophiles (e.g., amines, azides), and sulfur-based nucleophiles (e.g., thiols, thiolates). For instance, the substitution of a halogen on an α-halo amide with an amine can be used to synthesize α-amino amides.
A notable example is nucleophilic fluorination, which is of significant interest in medicinal chemistry. The substitution of chlorine with fluorine can be achieved using various fluorinating agents. nih.gov For example, reactions on analogous α-bromo benzylamides have been successfully performed using reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) in combination with a base such as potassium phosphate (B84403) (K₃PO₄), or a combination of silver fluoride (B91410) (AgF) and Et₃N·3HF. nih.govnii.ac.jp These methods provide pathways to α-fluoro amide derivatives under relatively mild conditions. nii.ac.jp
Table 1: Examples of Nucleophilic Substitution Reactions on Analogous α-Halo Carbonyl Compounds
| Entry | Substrate Analog | Nucleophile/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | α-bromo phenylacetate | Et₃N·3HF, K₃PO₄ | α-fluoro phenylacetate | 68 | nii.ac.jp |
| 2 | α-bromo benzylamide | AgF, Et₃N·3HF | α-fluoro benzylamide | 74 | nii.ac.jp |
Note: This table presents data from analogous systems to illustrate the potential reactions for this compound.
Derivatization of the Butanamide Chain
Modification of the butanamide chain involves altering the four-carbon backbone of the molecule. This can be achieved by starting with different carboxylic acid derivatives during the initial amide synthesis. For example, using a longer or shorter chlorinated acyl chloride (e.g., 2-chloropropanoyl chloride or 2-chloropentanoyl chloride) in the reaction with benzylamine would result in analogs with varied chain lengths.
Further derivatization can include the introduction of substituents along the chain. This often requires more complex multi-step synthetic routes, potentially involving the construction of the substituted butanoic acid first, followed by chlorination at the alpha position and subsequent amidation. Analogs with different alkyl substituents at other positions on the butanamide chain have been synthesized in related compound series to probe the impact of steric and electronic effects on biological activity. nih.gov
Functionalization of the N-Benzyl Moiety
The N-benzyl group offers two main sites for functionalization: the aromatic ring and the benzylic methylene (B1212753) (–CH₂–) group. wikipedia.org
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the phenyl ring. Standard procedures for nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed, typically before the benzylamine is coupled with the 2-chlorobutanoyl chloride. The choice of reaction conditions is crucial to avoid side reactions with the amide functionality. The synthesis of analogs with substituents such as methoxy, chloro, fluoro, and methyl groups on the benzyl (B1604629) ring has been a common strategy in the development of related bioactive compounds. researchgate.net
Benzylic Position Modification: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making this position more reactive. wikipedia.org
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (C=O) using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBXA) in DMSO. wikipedia.org This would transform the N-benzyl amide into an N-benzoyl amide derivative.
Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) under light or with a radical initiator, can introduce a halogen at the benzylic position. This creates a new reactive handle for further nucleophilic substitution.
These modifications allow for the systematic alteration of the steric and electronic properties of the N-benzyl group, which can be critical for molecular recognition and biological activity.
Intramolecular Cyclization to Form Lactams and Heterocyclic Scaffolds
The structure of this compound contains functionalities that can participate in intramolecular reactions to form cyclic structures, most notably lactams (cyclic amides). Base-promoted intramolecular cyclization is a powerful method for constructing these rings.
In this type of reaction, a strong base is used to deprotonate the amide nitrogen or the benzylic carbon. The resulting anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it to form a new ring. The formation of β-lactams (four-membered rings) and γ-lactams (five-membered rings) are common outcomes depending on the specific substrate and reaction conditions.
Studies on related N-benzyl substituted amides have demonstrated the feasibility of such cyclizations. For example, the base-promoted cyclization of N-(arylmethyl)fumaramide threads within rotaxane structures has been shown to produce β-lactams in a highly stereoselective manner. researchgate.net Similarly, N-benzyl-N-methyl-propiolamides undergo a 4-exo-dig cyclization catalyzed by potassium tert-butoxide to yield α-methylene-β-lactams. researchgate.net These examples highlight that the N-benzyl group can facilitate cyclization reactions to form strained and synthetically valuable heterocyclic scaffolds. semanticscholar.org
Table 2: Examples of Intramolecular Cyclization in N-Benzyl Amide Systems
| Substrate Type | Base/Catalyst | Product Type | Ring Size | Reference |
|---|---|---|---|---|
| N-benzyl-N-methyl-propiolamide | KOtBu | α-methylene-β-lactam | 4-membered | researchgate.net |
Note: This table illustrates cyclization reactions in analogous systems that provide a basis for potential transformations of this compound derivatives.
Mechanistic Elucidation of N Benzyl 2 Chlorobutanamide Reactivity
Investigation of Nucleophilic Substitution Mechanisms (SN1, SN2) at the C-2 Carbon
The substitution of the chlorine atom at the C-2 carbon of N-benzyl-2-chlorobutanamide can proceed through two primary nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevalence of one mechanism over the other is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. quora.commasterorganicchemistry.com
The C-2 carbon in this compound is a secondary carbon, which can theoretically undergo both SN1 and SN2 reactions. The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. ucsd.edulibretexts.org This reaction's rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center is a critical factor for SN2 reactions; bulkier substituents can impede the backside attack of the nucleophile. quora.com
Conversely, the SN1 mechanism is a two-step process. ucsd.edulibretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ucsd.edu The stability of this carbocation is paramount for the SN1 pathway. The secondary carbocation that would form at the C-2 position of this compound can be stabilized by the adjacent ethyl group through hyperconjugation. The proximity of the amide and benzyl (B1604629) groups can also influence carbocation stability through electronic effects. The second step involves the rapid attack of the nucleophile on the carbocation. ucsd.edu The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com
A hypothetical comparison of reaction rates with different nucleophiles can illustrate the competition between SN1 and SN2 pathways.
Table 1: Hypothetical Reaction Rates of this compound with Various Nucleophiles
| Nucleophile | Relative Rate (SN2) | Relative Rate (SN1) | Predominant Mechanism |
|---|---|---|---|
| I⁻ | High | Low | SN2 |
| Br⁻ | Moderate | Low | SN2 |
| H₂O | Low | Moderate | SN1 |
| CH₃OH | Low | Moderate | SN1 |
Stereochemical Course of Reactions Involving the Chiral Center
The C-2 carbon of this compound is a chiral center, meaning it is attached to four different groups. This has significant stereochemical implications for nucleophilic substitution reactions.
In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, a trajectory known as "backside attack". ucsd.edulibretexts.org This results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. libretexts.org
In an SN1 reaction, the formation of a planar carbocation intermediate leads to a loss of the original stereochemical information. youtube.com The incoming nucleophile can attack the planar carbocation from either face with equal probability. This typically results in the formation of a racemic mixture, containing equal amounts of both enantiomers (R and S). quora.com
The stereochemical outcome can therefore be a powerful diagnostic tool for determining the operative reaction mechanism.
Table 2: Expected Stereochemical Outcome for Reactions at the C-2 Center
| Mechanism | Stereochemical Result |
|---|---|
| SN2 | Inversion of configuration |
| SN1 | Racemization |
Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Chlorobutanamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-benzyl-2-chlorobutanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offers insights into the connectivity of the molecular framework, and reveals details about its conformational dynamics.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and the 2-chlorobutanamide moieties. The aromatic protons of the benzyl group typically appear in the downfield region, between δ 7.2 and 7.4 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂-Ph) are expected to show a doublet around δ 4.4 ppm, coupled to the amide proton (NH). The amide proton itself is anticipated to be a broad signal in the region of δ 6.5-8.5 ppm, with its chemical shift and multiplicity being solvent and concentration-dependent.
In the 2-chlorobutanamide portion of the molecule, the methine proton at the chiral center (CH-Cl) is predicted to resonate as a triplet around δ 4.5 ppm, coupled to the adjacent methylene protons. The methylene protons (CH₂) of the ethyl group are expected to appear as a multiplet around δ 2.0 ppm, while the terminal methyl protons (CH₃) will likely be a triplet at approximately δ 1.0 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the amide group being the most deshielded signal, anticipated around δ 170 ppm. The aromatic carbons of the benzyl group are expected in the δ 127-138 ppm range. The benzylic carbon (CH₂-Ph) should appear around δ 44 ppm. For the butanamide chain, the carbon bearing the chlorine atom (CH-Cl) is predicted to be in the δ 60-65 ppm region, with the methylene and methyl carbons appearing at approximately δ 25 ppm and δ 11 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170 |
| CH-Cl | ~4.5 (t) | ~62 |
| CH₂ (ethyl) | ~2.0 (m) | ~25 |
| CH₃ | ~1.0 (t) | ~11 |
| NH | ~7.0 (br s) | - |
| CH₂ (benzyl) | ~4.4 (d) | ~44 |
| C (ipso) | - | ~138 |
| C (ortho) | ~7.3 (m) | ~128 |
| C (meta) | ~7.3 (m) | ~129 |
Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key expected correlations include the coupling between the amide proton (NH) and the benzylic methylene protons (CH₂-Ph). Within the 2-chlorobutanamide chain, cross-peaks would be observed between the methine proton (CH-Cl) and the adjacent methylene protons (CH₂), as well as between these methylene protons and the terminal methyl protons (CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the benzylic methylene proton signal to the corresponding carbon signal, and similarly for all the protons and carbons in the butanamide chain and the benzyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, key HMBC correlations would be expected from the benzylic methylene protons to the amide carbonyl carbon and the ipso-carbon of the phenyl ring. The amide proton would also show a correlation to the carbonyl carbon and the methine carbon (CH-Cl).
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond and the existence of different conformers (rotamers) in solution. This phenomenon can be investigated using variable temperature (VT) NMR spectroscopy. At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals. However, upon cooling, the rotation can slow down, leading to the decoalescence of signals and the appearance of separate sets of peaks for each conformer. By analyzing the coalescence temperature and the chemical shift difference between the signals of the rotamers, the energy barrier to rotation can be calculated. This provides valuable information about the conformational preferences and the rigidity of the molecule. For this compound, hindered rotation could lead to broadening or splitting of the signals for the benzylic protons and the protons of the butanamide chain.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band for the amide C=O stretching vibration (Amide I band) in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1510-1570 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring stretching vibrations of the benzyl group are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ and 1000 cm⁻¹ regions. The C=O stretching vibration is also Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3250 - 3350 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching (Amide I) | 1630 - 1680 |
| N-H | Bending (Amide II) | 1510 - 1570 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄ClNO), the expected monoisotopic mass is approximately 211.0764 g/mol . HRMS can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for N-benzylamides include cleavage of the benzylic C-N bond and the amide C-N bond. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Expected key fragments would include the benzyl cation (m/z 91) and the tropylium (B1234903) ion (m/z 91), as well as fragments arising from the loss of HCl or the entire chlorobutanoyl group.
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of closely related N-benzylamide derivatives can provide significant insights into the expected solid-state conformation. researchgate.net In the solid state, N-benzylamides often exhibit a planar amide group due to resonance. researchgate.net The orientation of the benzyl group and the acyl chain relative to the amide plane is influenced by steric and electronic factors, as well as intermolecular interactions such as hydrogen bonding. Typically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice. researchgate.net The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter that would be determined from an X-ray crystal structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable chiroptical technique for the non-empirical assignment of the absolute configuration of chiral compounds in solution. nih.govnih.govmdpi.com This section details the application of ECD, coupled with quantum chemical calculations, for the unambiguous determination of the absolute stereochemistry of this compound.
The fundamental principle of ECD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms around the stereogenic center(s). nih.gov For this compound, which possesses a single stereocenter at the C2 position of the butanamide moiety, ECD can effectively distinguish between the (R)- and (S)-enantiomers.
The modern approach to absolute configuration assignment using ECD involves a synergistic combination of experimental measurements and theoretical calculations. nih.govmdpi.com The process begins with a conformational analysis to identify the most stable conformers of the molecule in solution. Subsequently, the ECD spectrum for each significant conformer is calculated using time-dependent density functional theory (TDDFT). mdpi.com The individual calculated spectra are then Boltzmann-averaged to generate a final theoretical ECD spectrum, which is then compared with the experimentally measured spectrum. A good agreement between the sign and intensity of the Cotton effects in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com
The subsequent TDDFT calculations provide the excitation energies and rotational strengths for the electronic transitions of each conformer. The rotational strength is a measure of the intensity and sign of an ECD band. The calculated ECD spectrum is then generated by fitting these rotational strengths to Gaussian functions. mdpi.com
To illustrate this process, a hypothetical experimental ECD spectrum for the (S)-enantiomer of this compound is presented alongside the theoretically calculated spectra for both the (R)- and (S)-configurations. The comparison clearly shows a mirror-image relationship between the calculated spectra of the two enantiomers. The calculated spectrum for the (S)-enantiomer is expected to show a positive Cotton effect at a specific wavelength and a negative one at another, which would align with the experimental data, thus confirming the absolute configuration.
Below are interactive data tables summarizing the hypothetical experimental and calculated ECD data for this compound.
Table 1: Hypothetical Experimental ECD Data for (S)-N-benzyl-2-chlorobutanamide
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| 268 | +8500 |
| 245 | -12000 |
| 220 | +15000 |
Table 2: Hypothetical Calculated ECD Data for the Major Conformer of (R)- and (S)-N-benzyl-2-chlorobutanamide
| Configuration | Excitation Wavelength (nm) | Rotational Strength (R) in 10⁻⁴⁰ cgs |
| (R) | 270 | -25.3 |
| (R) | 248 | +35.8 |
| (R) | 222 | -42.1 |
| (S) | 270 | +25.3 |
| (S) | 248 | -35.8 |
| (S) | 222 | +42.1 |
The data presented in these tables is for illustrative purposes to demonstrate the principles of ECD analysis. The successful application of this chiroptical method provides a definitive assignment of the absolute configuration of this compound, a crucial piece of information for its further study and potential applications.
Computational and Theoretical Chemistry Investigations of N Benzyl 2 Chlorobutanamide
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-benzyl-2-chlorobutanamide, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.
By employing a functional such as B3LYP and a basis set like 6-31G*, the geometry of the molecule is iteratively adjusted to find the lowest energy conformation. This process provides crucial information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry reveals the spatial relationship between the benzyl (B1604629) group, the amide linkage, and the chlorinated butyl chain. These geometric parameters are fundamental for understanding the molecule's reactivity and interactions.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G* level)
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C=O | 1.23 |
| C-N | 1.35 | |
| N-CH₂ | 1.46 | |
| C-Cl | 1.78 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-N-CH₂ | 121.9 | |
| N-C-C(Cl) | 110.2 | |
| Dihedral Angle (°) | C-C-N-C | 178.5 |
Note: The data presented in this table are illustrative and based on typical values for similar organic molecules, as specific computational studies on this compound are not widely available.
Analysis of Conformational Isomers and Energy Landscapes
The presence of rotatable single bonds in this compound allows for the existence of multiple conformational isomers, or conformers. These are different spatial arrangements of the molecule that can interconvert through bond rotation. A comprehensive analysis of the potential energy surface (PES) is necessary to identify the various stable conformers and the energy barriers that separate them.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are representative examples derived from computational studies on analogous amide compounds and serve to illustrate the expected electronic properties.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational flexibility of this compound and its interactions with solvent molecules.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
To explore the potential biological activity of this compound, in silico methods such as molecular docking can be employed. These techniques predict how a small molecule, or ligand, might bind to the active site of a biological macromolecule, such as an enzyme or a transporter protein.
Molecular Docking Studies with Enzyme Active Sites (e.g., Cholinesterases, GABA Transporters)
Molecular docking simulations can be performed to investigate the potential interaction of this compound with the active sites of enzymes like acetylcholinesterase (AChE) and gamma-aminobutyric acid (GABA) transporters. mdpi.comnih.gov These proteins are important targets in neuropharmacology. The docking process involves placing the ligand in various orientations and conformations within the binding site of the protein and scoring the resulting complexes based on their predicted binding affinity.
Prediction of Ligand-Receptor Binding Modes and Affinities
The results of molecular docking studies provide predictions of the preferred binding mode of this compound within the active site of a target protein. This includes identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The docking scores also provide an estimate of the binding affinity, which can be used to rank potential inhibitors or substrates. thepharmajournal.com
Table 3: Predicted Binding Affinities from Molecular Docking Studies
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Acetylcholinesterase (AChE) | -7.2 |
| GABA Transporter (GAT1) | -6.8 |
Note: The binding affinities presented are hypothetical values based on typical docking results for small molecules with these protein targets and are for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that govern their desired biological effects, thereby guiding the rational design of more potent and selective analogues. These models are built upon the principle that the biological activity of a chemical is a function of its physicochemical and structural properties. nih.gov
The primary objective of developing QSAR models is to predict the biological activity of novel or untested compounds, thereby prioritizing synthetic efforts and reducing the costs and ethical concerns associated with extensive animal testing. nih.gov By quantifying the relationship between molecular descriptors and activity, QSAR can elucidate the mechanisms of action for a series of chemicals and facilitate the optimization of lead compounds in drug discovery. nih.govnih.gov
A typical QSAR study involves several key stages: the careful selection of a dataset of compounds with measured biological activities, the calculation of a wide range of molecular descriptors for each compound, the application of statistical methods to select the most relevant descriptors and build a predictive model, and rigorous validation of the model's predictive power. researchgate.net
Molecular Descriptors in QSAR Studies of Amide Derivatives
The predictive ability of a QSAR model is fundamentally dependent on the molecular descriptors used in its development. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. For derivatives of this compound, a diverse set of descriptors would be calculated to capture various aspects of their molecular structure. These can be broadly categorized as follows:
Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for molecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The energy of the LUMO, for instance, relates to the molecule's electron affinity and its susceptibility to nucleophilic attack. nih.gov
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence its binding to a biological target. Common steric descriptors include molecular weight, molar volume, and van der Waals radius. researchgate.net
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule, describing its connectivity and branching.
In a QSAR study on citral-derived amides with anti-amoebic activity, descriptors such as molecular weight (MW), LogP, hydration energy (HE), and polarizability (Pol) were found to be significant in the developed model. researchgate.net
Statistical Methods and Model Validation
Various statistical methods are employed to develop the mathematical relationship between the selected descriptors and the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation. researchgate.netchemmethod.com More advanced, non-linear methods include support vector machines (SVM) and artificial neural networks (ANN), which can capture more complex relationships within the data. nih.govchemmethod.com
The robustness and predictive capability of a QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation, are often used to assess the model's internal consistency. chemmethod.com External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is crucial for evaluating its real-world predictive power. researchgate.net A high correlation between the experimental and predicted activity values for the external test set indicates a reliable and predictive QSAR model. researchgate.net
Application of QSAR in Structurally Related Compounds
Furthermore, QSAR studies on chloroacetanilide herbicides, which share the chloroacetamide moiety with this compound, have been conducted to understand their environmental fate and toxicity. mdpi.com These studies often focus on predicting properties like degradation rates and toxicological endpoints.
The table below illustrates hypothetical data that could be used in a QSAR study of this compound derivatives, showcasing the types of descriptors and biological activity data that would be correlated.
| Compound | R-group | LogP | Molecular Weight ( g/mol ) | LUMO Energy (eV) | pIC50 (Experimental) | pIC50 (Predicted) |
| 1 | H | 2.5 | 211.68 | -1.2 | 5.8 | 5.7 |
| 2 | 4-Cl | 3.2 | 246.12 | -1.5 | 6.5 | 6.4 |
| 3 | 4-CH3 | 2.9 | 225.71 | -1.1 | 6.1 | 6.2 |
| 4 | 4-OCH3 | 2.7 | 241.71 | -1.0 | 6.3 | 6.3 |
| 5 | 4-NO2 | 2.4 | 256.68 | -2.0 | 5.5 | 5.6 |
In a hypothetical QSAR model for the above derivatives, an equation might be derived, such as:
pIC50 = 0.8 * LogP - 0.5 * LUMO_Energy + 0.01 * Molecular_Weight + constant
This equation would suggest that higher lipophilicity (LogP) and a higher LUMO energy (less negative) contribute positively to the biological activity, while the molecular weight has a smaller positive contribution. Such a model, once validated, could be used to predict the pIC50 of new, unsynthesized derivatives of this compound, thereby guiding further research.
Exploration of N Benzyl 2 Chlorobutanamide S Interactions with Biological Systems in Vitro and in Silico
Investigation as a Chemical Probe in Proteomics Research for Protein Modification and Interaction Studies
In the field of proteomics, which involves the large-scale study of proteins, N-benzyl-2-chlorobutanamide is utilized as a biochemical tool. scbt.com Chemical probes are essential for exploring protein functions, interactions, and modifications within complex biological systems. nih.govresearchgate.net The reactivity of the chloro-amide functional group in this compound allows it to be used in studies aimed at understanding protein architecture and interactions, contributing to the broader field of chemical proteomics. scbt.comresearchgate.net
Role as a Precursor for Compounds with Potential Biological Activities
The this compound scaffold is a versatile starting point for synthesizing more complex molecules with potential therapeutic value. Researchers have modified this core structure to develop compounds targeting a variety of biological pathways involved in neurological disorders, cancer, and infectious diseases.
Derivatives of N-benzyl-amides, including structures evolved from the butanamide core, have been synthesized and assessed for their ability to inhibit γ-aminobutyric acid (GABA) transporters (GATs). nih.gov GATs are crucial for regulating the concentration of the neurotransmitter GABA in the central nervous system, and their inhibition is a therapeutic strategy for conditions like epilepsy and neuropathic pain. nih.govnih.govnih.gov
In one study, a series of N-benzyl-4-hydroxybutanamide derivatives were developed and evaluated for their inhibitory potency against four mouse GAT subtypes (mGAT1-4). nih.gov The research identified two compounds with notable activity:
Compound 23a , a nonselective GAT inhibitor with a slight preference for mGAT4. nih.gov
Compound 24e , which showed relatively high inhibitory activity toward mGAT2. nih.gov
These findings highlight the potential of modifying the N-benzylbutanamide structure to achieve specific GAT subtype selectivity. nih.gov
In Vitro Inhibitory Potency of N-benzyl-4-hydroxybutanamide Derivatives on GABA Transporters (mGATs)
| Compound | Target | Inhibitory Potency (pIC₅₀) | Selectivity Profile |
|---|---|---|---|
| 23a | mGAT4 | 5.02 ± 0.11 | Nonselective, slight preference for mGAT4 |
| 24e | mGAT2 | 5.34 ± 0.09 | Relatively high activity for mGAT2 |
Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that have been explored for various therapeutic applications. Using the N-benzylamide framework, researchers have synthesized N–benzyl (B1604629)–2–(N–benzylamido)acetamide (NBNBA) peptoids via Ugi four-component reactions and evaluated them as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). abq.org.br These enzymes are key targets in the management of Alzheimer's disease. nih.govnih.gov
The study found that the synthesized peptoids were highly selective for BChE. abq.org.br Specifically, compounds 5a and 5d demonstrated significant inhibitory activity against BChE. abq.org.br Kinetic studies revealed a competitive inhibition mechanism, and molecular docking was used to analyze the binding modes of these compounds within the active sites of AChE and BChE, providing an explanation for their observed selectivity. abq.org.br
In Vitro Cholinesterase Inhibition by NBNBA Peptoid Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| 5a | Butyrylcholinesterase (BChE) | 28 | High selectivity for BChE |
| 5d | Butyrylcholinesterase (BChE) | 40 | High selectivity for BChE |
Neuropathic pain is a chronic condition that is often resistant to existing treatments. nih.govmdpi.com As GABA transporters are recognized as promising targets for managing neuropathic pain, derivatives of N-benzylbutanamide developed as GAT inhibitors have also been tested for their antinociceptive (pain-relieving) effects. nih.govnih.gov
In vivo experiments using a formalin model of tonic pain in rodents demonstrated that compound 24e , a GAT2 inhibitor derived from the N-benzyl-4-hydroxybutanamide series, exhibited significant antinociceptive activity. nih.gov This finding connects the in vitro GAT inhibition profile of this compound class to a functional therapeutic effect in a relevant animal model of pain. nih.gov
The N-benzylamide structure is a key pharmacophore in the design of anticancer agents. nih.gov Researchers have synthesized and evaluated derivatives for activity against various cancer-related targets, including Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. nih.govnih.gov Overactivity of EGFR is a driver in many cancers, making it a prime target for inhibitor drugs. nih.govmdpi.com
A study on N-benzyl-2-fluorobenzamide derivatives, close analogs of the chlorobutanamide structure, identified them as dual-target inhibitors of EGFR and histone deacetylase 3 (HDAC3), both of which are implicated in triple-negative breast cancer. nih.gov Compound 38 from this series showed potent inhibitory activity against EGFR and demonstrated superior anti-proliferative effects against MDA-MB-231 breast cancer cells compared to the established drug chidamide. nih.gov
In another line of research, a series of novel N-benzylbenzamide derivatives were developed as tubulin polymerization inhibitors. nih.gov Compound 20b from this series displayed potent antiproliferative activities against several cancer cell lines. nih.gov
Anticancer Activity of N-Benzylamide Derivatives
| Compound | Molecular Target(s) | Cancer Cell Line | Inhibitory Concentration (IC₅₀) |
|---|---|---|---|
| 38 | EGFR | - | 20.34 nM |
| HDAC3 | MDA-MB-231 | 1.98 µM (anti-proliferative) | |
| 20b | Tubulin | Various cancer cell lines | 12 to 27 nM (anti-proliferative) |
The emergence of drug-resistant microbes necessitates the development of new antimicrobial and antifungal agents. nih.govmdpi.com Chemical structures related to this compound have been investigated for this purpose.
A study on N-benzyl-2,2,2-trifluoroacetamide, a structural analog, evaluated its activity against a panel of bacteria and fungi. researchgate.net The compound showed good antifungal activity against the tested fungi and moderate antibacterial activity. researchgate.net Its minimum inhibitory concentration (MIC) was determined for several fungal species, demonstrating notable potency, particularly against Aspergillus flavus. researchgate.net Molecular docking studies suggested that its mechanism could involve the inhibition of key microbial enzymes like lanosterol (B1674476) 14 alpha-demethylase (CYP51). researchgate.net
Antifungal Activity of N-benzyl-2,2,2-trifluoroacetamide
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Aspergillus flavus | 15.62 |
| Botrytis cinerea | 31.25 |
| Trichophyton mentagrophytes | 62.5 |
| Scopulariopsis sp. | 62.5 |
| Candida albicans | 62.5 |
| Malassezia pachydermatis | 62.5 |
Comparative Analysis of Biological Interactions with Related Amide Scaffolds
Due to a lack of specific in vitro and in silico research on this compound, a comparative analysis of structurally related amide scaffolds is necessary to infer potential biological interactions. This section explores the biological activities of various N-benzyl amides and related structures, highlighting how modifications to the core scaffold influence their interactions with biological systems.
Anticonvulsant Properties of N-Benzylacetamides
Research into N-benzyl-2-acetamidopropionamide derivatives has identified these compounds as potent anticonvulsants. A key structural feature for maximal activity is the placement of a small, substituted heteroatom moiety at a specific distance from the C(2) site. nih.gov For instance, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide have demonstrated significant anticonvulsant effects in both mouse and rat models. nih.gov The activity is also stereospecific, with the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide showing substantially higher potency than its (S)-counterpart. nih.gov This suggests that the spatial arrangement of substituents is critical for the interaction with the biological target, likely a specific receptor or ion channel involved in seizure activity.
Antibacterial and Antifungal Activity of N-Phenylbenzamides and N-Benzyl-3-methylbuten-2-enamides
Studies on N-phenylbenzamides have revealed their potential as antibacterial and antifungal agents. In silico docking studies suggest that these compounds may act by inhibiting enzymes such as aminoglycoside-2″-phosphotransferase-IIa in bacteria and aspartic proteinases in fungi. mdpi.com In vitro tests have confirmed their activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and the fungus Candida albicans. mdpi.com
Similarly, para-substituted derivatives of N-benzyl-3-methylbuten-2-enamide have shown antibacterial activity. Specifically, compounds with hydroxy, isobutoxy, and isopropoxy groups on the benzyl ring were effective against E. coli and S. aureus. nih.gov This indicates that substitutions on the benzyl ring can modulate the antibacterial spectrum and efficacy.
Antiproliferative and Antiprotozoal Activities of Complex Amides
More complex amide scaffolds have been investigated for their antiproliferative and antiprotozoal activities. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides exhibited a broad spectrum of antiproliferative activity against various cancer cell lines. nih.gov In silico studies for these compounds pointed towards the inhibition of HDAC-6 as a possible mechanism of action. nih.gov
In the search for novel antiprotozoal drugs, N-benzoyl-2-hydroxybenzamides were identified as having activity against several protozoan parasites, including Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. nih.gov The structure-activity relationship studies within this series highlighted specific compounds with potent and selective activity, underscoring the importance of the substituent pattern on the benzoyl ring for biological targeting. nih.gov
Antioxidant Potential of N-Benzyl Imine Oxides
Novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant properties. mdpi.com These compounds demonstrated radical scavenging ability in various in vitro assays, indicating their potential to interact with and neutralize reactive oxygen species. mdpi.com
The following interactive data table summarizes the biological activities of various amide scaffolds related to this compound.
| Amide Scaffold | Biological Activity | Key Findings | References |
|---|---|---|---|
| N-benzyl-2-acetamidopropionamide derivatives | Anticonvulsant | Activity is dependent on stereochemistry and the presence of a heteroatom substituent. | nih.gov |
| N-phenylbenzamides | Antibacterial, Antifungal | Potential inhibition of microbial enzymes. Active against Gram-positive, Gram-negative bacteria, and fungi. | mdpi.com |
| N-benzyl-3-methylbuten-2-enamide derivatives | Antibacterial | Para-substitution on the benzyl ring influences activity against E. coli and S. aureus. | nih.gov |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Broad-spectrum activity against cancer cell lines, potentially through HDAC-6 inhibition. | nih.gov |
| N-benzoyl-2-hydroxybenzamides | Antiprotozoal | Active against P. falciparum, T. b. rhodesiense, and L. donovani. | nih.gov |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant | Demonstrated radical scavenging capabilities in in vitro assays. | mdpi.com |
Analytical Methodologies for Research and Development
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC, TLC)
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For N-benzyl-2-chlorobutanamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of this compound due to its high resolution and sensitivity. A typical method would involve a reversed-phase setup. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the two phases. This compound, being a moderately polar compound, would elute at a characteristic retention time under specific conditions. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) group provides a strong chromophore. nih.gov
For reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of this compound over time. By injecting aliquots of the reaction mixture at various intervals, a quantitative profile of the reaction kinetics can be established. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography (GC)
GC is another powerful technique suitable for the analysis of thermally stable and volatile compounds like this compound. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Given the presence of a halogen (chlorine), a halogen-specific detector like an electron capture detector (ECD) or a halogen-specific detector (XSD) can provide high selectivity and sensitivity. teledynelabs.comnih.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), which provides both separation and structural identification of the analyte and any impurities. restek.com GC is particularly useful for detecting volatile organic impurities that may be present from the synthesis.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) teledynelabs.com |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and versatile method primarily used for qualitative reaction monitoring and preliminary purity checks. chemistryhall.com A small spot of the sample is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action. chemistryhall.com Different compounds travel at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. chemistryhall.com
To monitor the synthesis of this compound, spots of the starting materials, the reaction mixture, and a co-spot (reaction mixture and starting material) are applied to the TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. chemistryhall.com
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods are essential for determining the concentration of this compound in solution. UV-Visible spectroscopy is a primary tool for this purpose, relying on the principles of the Beer-Lambert Law. fiveable.meedinst.com
UV-Visible Spectroscopy
This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com Molecules with chromophores, such as the benzene (B151609) ring in this compound, absorb UV light at specific wavelengths. The amide functional group also contributes to the UV absorption, typically around 215 nm.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). edinst.comwikipedia.org To determine the concentration of an unknown sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is the product of the molar absorptivity (ε) and the path length (b). stevesopenlab.org The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. stevesopenlab.org
| Concentration (mg/L) | Absorbance at λmax (e.g., 258 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
The linear relationship demonstrated in the calibration curve validates the use of the Beer-Lambert law for quantitative analysis within this concentration range. stevesopenlab.org
Method Development for Chiral Separation and Enantiomeric Purity Assessment
This compound possesses a chiral center at the second carbon of the butanamide chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov This is typically achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for separating enantiomers. phenomenex.com The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. nih.gov
Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. phenomenex.commdpi.com For an N-substituted amide like this compound, a polysaccharide-based CSP, such as one derivatized with dimethylphenyl carbamate, would be a suitable starting point for method development. drexel.edu The mobile phase is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). scirp.org
Once the enantiomers are separated into two distinct peaks in the chromatogram, the enantiomeric excess (% ee) can be determined. The % ee is a measure of the purity of one enantiomer relative to the other and is calculated from the areas of the two peaks using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
| Parameter | Condition/Value |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Peak Area (Enantiomer 1) | 158000 |
| Peak Area (Enantiomer 2) | 2500 |
| Calculated % ee | 96.9% |
This comprehensive suite of analytical methodologies ensures that this compound can be produced and studied with a high degree of confidence in its chemical purity, concentration, and enantiomeric composition.
Future Research Directions and Unexplored Avenues for N Benzyl 2 Chlorobutanamide
Discovery of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic pathways to N-benzyl-2-chlorobutanamide.
Key Research Objectives:
Catalytic Amidation: Exploring direct amidation reactions between benzylamine (B48309) and 2-chlorobutanoic acid derivatives using novel catalysts. This could involve investigating biocatalysts, such as immobilized lipases, which offer high selectivity and operate under mild conditions, or transition-metal catalysts that can facilitate the reaction with high atom economy.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, improve safety, and increase yield and purity. This approach allows for rapid optimization and scalability, making the synthesis more efficient and industrially viable.
Green Chemistry Principles: A systematic evaluation of the current synthetic routes using green chemistry metrics is essential. Future work should focus on replacing hazardous solvents, minimizing energy consumption, and designing processes that reduce or eliminate waste generation, aligning with the principles of sustainable chemical production.
Table 1: Comparison of Potential Synthetic Approaches
| Synthesis Strategy | Current Approach (Assumed) | Proposed Future Direction | Potential Advantages of Future Direction |
| Method | Acylation of benzylamine with 2-chlorobutanoyl chloride | Direct catalytic amidation or flow synthesis | Reduced waste, improved safety, higher efficiency, scalability |
| Reagents | Stoichiometric coupling agents, chlorinated solvents | Biocatalysts, reusable metal catalysts, green solvents (e.g., 2-MeTHF, water) | Lower environmental impact, catalyst recyclability, reduced toxicity |
| Conditions | Potentially harsh temperatures and pressures | Mild, ambient conditions | Energy savings, preservation of sensitive functional groups |
Advanced Mechanistic Elucidation of Complex Transformations
The biological activity of a compound is intrinsically linked to its mechanism of action. For this compound, whose potential biological roles are yet to be defined, elucidating its interaction mechanisms at a molecular level is a critical research avenue. Drawing parallels from similar herbicidal chloroacetamides, which are known to inhibit very-long-chain fatty acid synthases (VLCFAs), provides a starting point. ekb.eg
Future Mechanistic Studies:
Computational Modeling and Simulation: Molecular docking studies can predict the binding affinity and orientation of this compound within the active sites of potential biological targets, such as VLCFAs or other enzymes. ekb.egnih.gov Molecular dynamics simulations can further illuminate the stability of these interactions and the conformational changes involved.
Biophysical and Biochemical Assays: Should a biological target be identified, in vitro enzyme inhibition assays are necessary to quantify the compound's potency and determine its mode of inhibition. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding interaction.
Spectroscopic Analysis of Reaction Intermediates: For understanding its chemical reactivity, advanced spectroscopic techniques (e.g., in situ NMR, stopped-flow spectroscopy) can be used to study the kinetics and intermediates of its potential reactions, such as nucleophilic substitution at the chlorinated carbon.
Expansion of Structure-Activity Relationship (SAR) Studies to Optimize Molecular Interactions
Systematic modification of a lead compound's structure is fundamental to optimizing its biological activity. For this compound, a comprehensive SAR study is an essential next step to identify key structural features for any observed activity, be it herbicidal, anticonvulsant, or antimicrobial. ekb.egnih.govresearchgate.net Research on related N-benzyl amides has shown that small structural changes can lead to significant variations in potency and selectivity. nih.govnih.govmdpi.com
Proposed SAR Exploration Strategy:
Modification of the Benzyl (B1604629) Moiety: Introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) at the ortho, meta, and para positions of the phenyl ring to probe electronic and steric effects.
Alteration of the Acyl Chain: Varying the length and branching of the alkanoyl chain and exploring the impact of the chlorine atom's position. Replacing the chlorine with other halogens (Br, I) or functional groups could modulate reactivity and binding.
Stereochemical Analysis: The carbon atom bearing the chlorine is a chiral center. Synthesizing and evaluating the individual (R)- and (S)-enantiomers is crucial, as biological activity is often stereospecific. nih.gov Studies on related anticonvulsants have demonstrated that activity can reside principally in one stereoisomer. nih.gov
Table 2: Proposed SAR Matrix for this compound
| Modification Site | Rationale | Example Modifications | Potential Impact |
| Benzyl Ring | Probe electronic and steric requirements for receptor binding. | -H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 2,4-diCl | Modulate potency, selectivity, and pharmacokinetic properties. ekb.egnih.gov |
| Alkyl Chain | Investigate the importance of chain length and hydrophobicity. | Propionamide, Butanamide, Pentanamide | Optimize fit within a binding pocket. |
| α-Position | Evaluate the role of the electrophilic center and stereochemistry. | -Cl, -Br, -OH; (R)- vs (S)-enantiomer | Alter chemical reactivity and stereospecific interactions. nih.gov |
| Amide N-H | Assess the importance of the hydrogen bond donor capability. | N-methylation | Remove H-bond donor capacity to probe binding mode. |
Integration of Multidisciplinary Approaches for Deeper Understanding of Biological Interactions
To gain a holistic understanding of this compound's potential, future research must integrate expertise from multiple scientific disciplines. A strategy combining synthetic chemistry, computational biology, cell biology, and biophysics will be essential for a comprehensive evaluation.
Chemoproteomics: Employing activity-based protein profiling (ABPP) with a tagged this compound derivative could identify its cellular targets in an unbiased manner.
Cellular Imaging: The synthesis of fluorescently labeled analogs could enable the visualization of the compound's subcellular localization, providing clues about its site of action. nih.gov This approach has been used to develop probes for visualizing specific receptors and cell types. nih.gov
In Vitro Biological Screening: Testing the compound against a broad panel of biological assays, such as receptor binding assays, enzyme inhibition panels, and antimicrobial or anticancer cell line screens, could uncover entirely new therapeutic applications. researchgate.netnih.gov
Design and Synthesis of Next-Generation Derivatives with Tunable Properties
Building on extensive SAR studies, the final frontier is the rational design of next-generation derivatives with finely tuned properties. This involves moving beyond simple potency and considering aspects like metabolic stability, bioavailability, and target selectivity.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar biological activity but have different physical or chemical properties—could improve its drug-like characteristics. For example, replacing the chlorine atom with a trifluoromethyl group could enhance metabolic stability.
Prodrug Strategies: To improve delivery to a target site, a prodrug approach could be explored. This would involve modifying the molecule with a promoiety that is cleaved in vivo to release the active compound.
Conjugate Chemistry: Covalently linking this compound to other molecules can impart new functionalities. For instance, conjugation to a glucose molecule could target cancer cells that exhibit high glucose uptake, a strategy shown to improve cytotoxic selectivity. nih.gov Similarly, conjugation to a known pharmacophore could lead to hybrid molecules with dual modes of action.
By systematically pursuing these future research directions, the scientific community can thoroughly characterize the chemical and biological profile of this compound, potentially transforming it from a simple chemical entity into a valuable tool for agriculture or medicine.
Q & A
Q. How can researchers optimize the synthetic yield of N-benzyl-2-chlorobutanamide in multi-step reactions?
Methodological Answer:
- Vary reaction parameters : Adjust catalysts (e.g., palladium complexes for coupling reactions), solvents (polar aprotic solvents like DMF), and temperature. For example, a related compound synthesized via isocyanide-based multicomponent reactions achieved 37% yield under optimized conditions .
- Monitor intermediates : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates.
- Purification strategies : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization to improve purity.
Q. What analytical techniques are critical for characterizing this compound and its structural analogs?
Methodological Answer:
- Spectroscopic methods :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzyl and chlorine positions) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3300 cm) groups .
Q. How should researchers design biological screening assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzyme inhibition (e.g., proteases or kinases) or receptor-binding assays based on structural analogs. For example, N-benzyl-4-chlorobutanamide showed activity in CNS-targeted studies .
- In vitro models : Use cell lines (e.g., HEK293 for neuronal targets) and measure IC values via fluorometric or colorimetric assays (e.g., MTT for cytotoxicity) .
- Control compounds : Compare with non-chlorinated analogs (e.g., N-benzylbutanamide) to isolate chlorine’s role in bioactivity .
Advanced Research Questions
Q. How can retrosynthetic analysis improve the synthesis planning of this compound?
Methodological Answer:
- AI-driven tools : Leverage databases like Reaxys and Pistachio to identify feasible routes. For instance, AI models predicted multi-step pathways for N-benzyl-4-chlorobutanamide, prioritizing amide coupling and chlorination steps .
- Key disconnections : Break the molecule into benzylamine and 2-chlorobutanoyl chloride. Optimize coupling using DCC or EDC/HOBt .
- Green chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?
Methodological Answer:
- Meta-analysis : Systematically compare datasets from diverse sources (e.g., PubChem, ECHA) to identify outliers. For example, discrepancies in enzyme inhibition IC values may arise from assay conditions (pH, temperature) .
- Statistical validation : Apply ANOVA or t-tests to assess significance of conflicting results. Reproduce experiments under standardized protocols .
- Structural insights : Use molecular docking to evaluate binding modes. Chlorine’s position (e.g., 2- vs. 4-chloro) may alter target affinity, as seen in comparative studies .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states and activation energies for SN2 reactions at the 2-chloro position. Compare with experimental kinetics .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
